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Compound of Interest

Compound Name: 2-(4-Nitrophenoxy)naphthalene

Cat. No.: B1361899

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data, synthesis, and
potential biological evaluation of 2-(4-Nitrophenoxy)naphthalene. Due to the limited
availability of direct experimental data for this specific molecule in the public domain, this
document presents a compilation of predicted spectroscopic values based on analogous
compounds and established synthetic protocols. This guide is intended to serve as a
foundational resource for researchers interested in the synthesis and characterization of novel
naphthalene-based compounds for potential applications in drug discovery and materials

science.

Chemical Structure and Properties

2-(4-Nitrophenoxy)naphthalene is an aromatic ether incorporating both a naphthalene and a
4-nitrophenyl moiety. The presence of the nitro group, a strong electron-withdrawing group, and
the extended Tt-system of the naphthalene ring are expected to confer distinct spectroscopic
and electronic properties to the molecule.
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Property Value Source

Molecular Formula C16H11NO3 --INVALID-LINK--[1]
Molecular Weight 265.26 g/mol --INVALID-LINK--[1]
IUPAC Name 2-(4-nitrophenoxy)naphthalene  --INVALID-LINK--[1]
CAS Number 71311-82-5 --INVALID-LINK--[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-(4-
Nitrophenoxy)naphthalene. These predictions are based on the analysis of structurally
related compounds and established principles of spectroscopic interpretation.

'H NMR Spectroscopy (Predicted)

The predicted *H NMR spectrum would exhibit distinct signals for the protons on the
naphthalene and nitrophenyl rings. The protons on the naphthalene ring will show a more
complex splitting pattern compared to the simple AA'BB' system of the 1,4-disubstituted
benzene ring.

Chemical Shift (6, ppm) Multiplicity Assignment

8.20 - 8.15 d 2H, Protons ortho to -NO:2
7.90-7.80 m 3H, Naphthalene protons
7.50 - 7.40 m 2H, Naphthalene protons
7.35-7.25 m 2H, Naphthalene protons
7.15-7.10 d 2H, Protons meta to -NO2

3C NMR Spectroscopy (Predicted)

The predicted 3C NMR spectrum would show signals for all 16 carbon atoms. The chemical
shifts are influenced by the electron-withdrawing nitro group and the ether linkage.
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Chemical Shift (6, ppm)

Assignment

163.5 C-O (nitrophenyl)

155.0 C-O (naphthalene)

142.0 C-NO:

134.5 Quaternary C (naphthalene)
131.0 Quaternary C (naphthalene)
129.5 CH (naphthalene)

128.0 CH (naphthalene)

127.5 CH (naphthalene)

126.0 CH (nitrophenyl)

125.0 CH (naphthalene)

1245 CH (naphthalene)

121.0 CH (naphthalene)

119.0 CH (nitrophenyl)

117.0 CH (naphthalene)

IR Spectroscopy (Predicted)

The infrared spectrum is expected to show characteristic absorption bands for the nitro group,

the aromatic C-H bonds, and the C-O-C ether linkage.
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Wavenumber (cm~?) Intensity Assignment
3100 - 3000 Medium Aromatic C-H stretch
1590, 1490 Strong Aromatic C=C stretch

Asymmetric and symmetric N-
1520, 1340 Strong

O stretch of NO2

Asymmetric C-O-C stretch
1250 Strong

(aryl ether)

) Symmetric C-O-C stretch (aryl

1050 Medium

ether)

Mass Spectrometry (Predicted)

The mass spectrum is expected to show a prominent molecular ion peak (M*) and

fragmentation patterns characteristic of aromatic ethers and nitro compounds.

miz Interpretation
265 [M]*

219 [M - NO2]*

143 [Naphthalene-O]*
127 [Naphthalene]*
122 [Nitrophenol]*

Experimental Protocols

Synthesis of 2-(4-Nitrophenoxy)naphthalene via Ullmann

Condensation

The synthesis of 2-(4-Nitrophenoxy)naphthalene can be achieved via a copper-catalyzed
Ulimann condensation reaction between 2-naphthol and 1-chloro-4-nitrobenzene or 1-bromo-4-
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nitrobenzene.[2][3][4][5] This method is a classic and reliable approach for the formation of
diaryl ethers.

Materials:

2-Naphthol

e 1-Chloro-4-nitrobenzene (or 1-bromo-4-nitrobenzene)

o Copper(l) iodide (Cul)

e Potassium carbonate (K2COs) or Cesium carbonate (Cs2COs)

¢ N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (anhydrous)

e Toluene

o Ethyl acetate

¢ Hexane

e Saturated agueous ammonium chloride solution

e Brine

e Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0Oa4)

Procedure:

e To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux
condenser, add 2-naphthol (1.0 eq.), 1-chloro-4-nitrobenzene (1.1 eq.), potassium carbonate
(2.0 eq.), and copper(l) iodide (0.1 eq.).

» Evacuate the flask and backfill with an inert atmosphere (e.g., nitrogen or argon).

¢ Add anhydrous DMF via syringe.

o Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the
reaction progress by thin-layer chromatography (TLC).
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» After completion, cool the reaction mixture to room temperature.

» Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x
50 mL).

o Combine the organic layers and wash with saturated agueous ammonium chloride solution,
followed by brine.

» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure.

» Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl
acetate gradient to afford the pure 2-(4-Nitrophenoxy)naphthalene.

o Characterize the final product by NMR, IR, and mass spectrometry.

Ullmann Condensation Workflow

Aqueous Workup Flash Column Spectroscopic
(Water, Ethyl Acetate, 2-(4-Nitrophenoxy)naphthalene Characterization
NHA4CY, Brine) graphy (NMR, IR, MS)

2-Naphthol +
1-Chloro-4-nitrobenzene +
K2CO3 + Cul

Heat (120-140 °C)
Inert Atmosphere
12-24h

Anhydrous DMF

Click to download full resolution via product page
Synthesis of 2-(4-Nitrophenoxy)naphthalene.

Potential Biological Evaluation Workflow

Naphthalene derivatives are a well-established class of compounds with a broad range of
biological activities, including anticancer and antimicrobial properties.[6][7][8][9][10] A general
workflow for the initial biological screening of 2-(4-Nitrophenoxy)naphthalene is outlined
below.
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Biological Screening Workflow

In Vitro Screening

2-(4-Nitrophenoxy)napht@

Cytotoxicity Assay Antimicrobial Assay
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Click to download full resolution via product page

Workflow for Biological Evaluation.

This workflow begins with primary in vitro screening to assess the cytotoxic effects on various
cancer cell lines and antimicrobial activity against a panel of pathogenic bacteria and fungi.
Compounds that demonstrate significant activity ("hits") would then be subjected to further
studies to elucidate their mechanism of action, such as apoptosis and cell cycle analysis,
ultimately leading to the identification of their molecular targets.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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